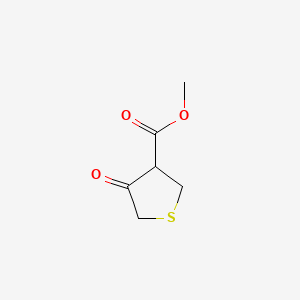

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAKUJFYXNILRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863010 | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-68-1, 22097-90-1 | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbomethoxytetrahydro-3-thiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022097901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2689-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetrahydro-4-oxo-3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-Oxotetrahydrothiophene-3-carboxylate chemical properties

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic profile, synthesis, and reactivity of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.

Molecular Structure, Nomenclature, and Core Properties

This compound (CAS No. 2689-68-1) is a sulfur-containing heterocyclic compound belonging to the thiolane class.[1] Its structure features a five-membered saturated tetrahydrothiophene ring with a ketone group at the 4-position and a methyl ester at the 3-position. This β-keto ester arrangement is the primary determinant of its chemical reactivity and synthetic utility.

A critical feature of this molecule is its existence as an equilibrium mixture of keto and enol tautomers, a phenomenon strongly evidenced by spectroscopic data. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl group. This tautomerism is fundamental to its reaction pathways.

Caption: Keto-Enol Tautomerism in the title compound.

Physicochemical and Spectroscopic Data

The compound's properties are summarized below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2689-68-1 | [2][3] |

| Molecular Formula | C₆H₈O₃S | [2][4] |

| Molecular Weight | 160.19 g/mol | [2][4] |

| Appearance | Light beige to yellowish-white crystalline solid | [2][4] |

| Melting Point | 29-38 °C | [2][4] |

| Boiling Point | 95 °C (pressure not specified) | [4] |

| Density | ~1.309 g/cm³ (predicted) | [4] |

| Solubility | Chloroform, Methylene Chloride |[2][4] |

Table 2: Spectroscopic Profile

| Technique | Data (Solvent: CDCl₃) | Interpretation & Source(s) |

|---|---|---|

| ¹H NMR | δ 10.93 (s, 1H), 3.81 (t, 2H), 3.78 (s, 3H), 3.75 (t, 2H) | The prominent singlet at 10.93 ppm is characteristic of the enolic proton, indicating a significant population of the enol tautomer in solution.[2] |

| ¹³C NMR | δ 172.43, 169.55, 99.21, 51.63, 38.03, 31.40 | The signal at 99.21 ppm corresponds to the enolic C3 carbon, further confirming the keto-enol equilibrium. The signals at 172.43 and 169.55 ppm represent the ester and ketone carbonyls, respectively.[2] |

| ESI-MS | m/z 183.01 [M+Na]⁺ | Confirms the molecular weight of the compound.[2] |

Synthesis: The Dieckmann Condensation Pathway

The most common and efficient synthesis of this compound is the intramolecular Dieckmann condensation. This reaction involves the cyclization of a linear diester, methyl 3-((methoxycarbonyl)methylthio)propionate, facilitated by a strong base.

Causality in Synthesis: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Its role is to deprotonate the α-carbon (the carbon adjacent to one of the ester groups), generating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the carbonyl carbon of the second ester group. The subsequent elimination of a methoxide ion (-OCH₃) drives the reaction forward, forming the cyclic β-keto ester. The reaction is typically heated under reflux to provide the necessary activation energy for cyclization.

Caption: Generalized mechanism for the synthesis.

Chemical Reactivity and Synthetic Applications

The dual functionality of the β-keto ester and the presence of the sulfur heteroatom make this compound a versatile scaffold for further chemical modification.

-

Enolate Chemistry : The acidic α-proton at the C3 position is readily removed by bases, allowing for a range of C-C bond-forming reactions, such as alkylation and acylation, to introduce diverse substituents.

-

Ketone Modifications : The C4 ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), providing access to 4-hydroxy derivatives.

-

Sulfur Oxidation : The sulfide can be selectively oxidized to a sulfoxide or a sulfone using reagents like hydrogen peroxide or m-CPBA. This modification significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which is a common strategy in drug design to fine-tune pharmacokinetic properties.

-

Applications in Medicinal Chemistry : This compound is a documented intermediate in the synthesis of novel neuroleptic agents.[3] Its structural motif is valuable in constructing more complex molecules for drug discovery, analogous to how its furan counterpart is used in synthesizing anticoagulants and antibiotics.[5]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, providing clear steps and characterization data to ensure reproducibility and verification of the final product. It is adapted from established literature procedures.[2][3]

Workflow Overview

Caption: Experimental workflow for synthesis.

Materials and Equipment

-

Sodium metal

-

Anhydrous Methanol

-

Dimethyl 3-thiaadipate (Precursor)

-

Concentrated Hydrochloric Acid (HCl)

-

Methylene Chloride (DCM)

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of Sodium Methoxide Solution : In a dry round-bottom flask under an inert atmosphere, carefully add 25.3 g (1.1 mol) of sodium metal in portions to 190 mL of anhydrous methanol. Causality : This exothermic reaction generates sodium methoxide, the strong base required for the condensation. The reaction must be controlled to manage heat and hydrogen gas evolution.

-

Addition of Precursor : Heat the resulting sodium methoxide solution to boiling (reflux). Add 70 g (0.36 mol) of Dimethyl 3-thiaadipate dropwise to the refluxing solution. Causality : Adding the precursor at reflux temperature ensures the reaction initiates immediately and proceeds at a sufficient rate.

-

Reaction : Maintain the reaction mixture at reflux for 45 minutes with continuous stirring.

-

Workup - Quenching and Acidification : Cool the reaction mixture to room temperature and pour it onto a mixture of 500 mL of ice and 300 mL of water. Carefully acidify the aqueous mixture with 100 mL of concentrated HCl. Causality : Quenching on ice dissipates any residual heat. Acidification protonates the enolate salt of the product, causing the neutral organic molecule to precipitate from the aqueous solution.

-

Isolation and Extraction : If an oil precipitates, cool the mixture further in an ice/salt bath to induce crystallization. Collect the crystals by suction filtration. Extract the aqueous filtrate three times with 100 mL portions of methylene chloride. Causality : Multiple extractions with an organic solvent are necessary to recover all of the product dissolved in the aqueous phase.

-

Purification : Combine the initial crystals with the organic extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

Expected Results

-

Yield : Approximately 46.7 g (81% of theoretical yield).[2][3]

-

Verification : The product's identity and purity can be confirmed by melting point analysis (29-31 °C) and Thin Layer Chromatography (TLC) using a solvent system of Benzene:Methanol:Acetic Acid (45:8:4), which should yield an Rf value of approximately 0.75.[2][3]

Safety and Handling

-

Hazards : The compound is irritating to the eyes, respiratory system, and skin.[4]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4]

References

-

This compound . ChemBK. [Link]

-

Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester . Molekula. [Link]

-

Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | C7H10O3S . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 4-oxotetrahydrofuran-3-carboxylate . MySkinRecipes. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies . National Center for Biotechnology Information. [Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies . MDPI. [Link]

Sources

Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS number 2689-68-1

An In--Depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS 2689-68-1): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by CAS number 2689-68-1, is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a five-membered tetrahydrothiophene ring functionalized with both a ketone and a methyl ester in a β-keto ester arrangement, provides a unique platform for developing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. Its utility as a precursor, notably in the synthesis of novel neuroleptic agents, underscores its significance in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Profile

The distinct chemical behavior of this compound is rooted in its molecular structure and physical properties.

Core Properties

The compound is typically a light-yellow or beige solid at room temperature, with solubility in common organic solvents like chloroform and methylene chloride.[1][2] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2689-68-1 | [1][3] |

| Molecular Formula | C₆H₈O₃S | [2][3] |

| Molecular Weight | 160.19 g/mol | [2][4] |

| Appearance | Light beige / yellowish-white solid/crystals | [1][2][4] |

| Melting Point | 29-38 °C | [1][2][4][5] |

| Boiling Point | 95 °C; 127-130 °C at 20 Torr | [5][6] |

| Density | ~1.309 g/cm³ (Predicted) | [2][5] |

Structural Analysis: Keto-Enol Tautomerism

A critical feature of the β-keto ester functionality in this molecule is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to its reactivity, as the enol or its corresponding enolate is often the key reactive species in synthetic transformations.

Caption: Keto-Enol equilibrium of the title compound.

Spectroscopic evidence, particularly a reported ¹H NMR signal at approximately 10.93 ppm, strongly indicates the presence of the enolic proton, confirming this tautomeric behavior in solution.[4]

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. The data below represent characteristic signals expected for this molecule.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Source(s) |

| ¹H NMR | Enolic -OH | ~10.9 ppm (singlet) | [4] |

| Methoxy (-OCH₃) | ~3.8 ppm (singlet) | [4] | |

| Ring CH₂ | ~3.7-3.8 ppm (triplets) | [4] | |

| ¹³C NMR | Keto C=O | ~172 ppm | [4] |

| Ester C=O | ~170 ppm | [4] | |

| Enolic C-O | ~99 ppm | [4] | |

| Methoxy C | ~52 ppm | [4] | |

| Ring CH₂ | ~31, 38 ppm | [4] | |

| IR | Carbonyl (C=O) Stretch | ~1700 cm⁻¹ | [7] |

| Ester (C-O) Stretch | ~1250 cm⁻¹ | [7] |

Synthesis Methodologies

The primary route for synthesizing this compound is the intramolecular Dieckmann condensation of a diester precursor.[8] This powerful carbon-carbon bond-forming reaction is highly effective for creating five-membered rings.

Dieckmann Condensation Workflow

The synthesis generally involves two main stages: the formation of a thia-adipate precursor followed by its base-catalyzed cyclization.

Caption: General workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from published methods.[2][4]

Step 1: Precursor Synthesis (Methyl 3-((methoxycarbonyl)methylthio)propanoate)

-

To a solution of methyl mercaptoacetate (1.0 mmol) and piperidine (0.02 mol), slowly add methyl acrylate (1.1 mmol).

-

Maintain the reaction temperature at 50°C and stir for 2 hours.

-

After the reaction, remove excess methyl acrylate and piperidine under high vacuum to yield the diester precursor.

Step 2: Cyclization and Isolation

-

Prepare a solution of sodium methoxide by dissolving sodium metal (2.12 mol) in methanol, followed by the addition of toluene.

-

Add the precursor from Step 1 dropwise to the sodium methoxide solution at 70°C over 30 minutes.

-

Increase the temperature to distill off the methanol, bringing the final reaction temperature to 110°C. Maintain this for several hours.

-

Cool the reaction mixture. The resulting solid, enriched with the lithium salt of the product, is collected by filtration.

-

Acidify the solid with 1N HCl and extract the aqueous phase with methylene chloride (3 x 100 mL).[1][4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield light beige crystals (yields of 80-81% are reported).[1][4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse downstream modifications.

Caption: Key reactive sites on the molecule.

-

Reactions at the Ketone and Ester Carbonyls: The ketone can be selectively reduced to the corresponding alcohol. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing handles for further functionalization.

-

Enolate Chemistry: The acidic α-proton is readily removed by a base, forming an enolate. This nucleophile can react with various electrophiles (e.g., alkyl halides), allowing for substitution at the C3 position. This is a primary pathway for building molecular complexity.

-

Sulfur Atom Oxidation: The sulfide can be oxidized to a sulfoxide or a sulfone using agents like hydrogen peroxide or m-CPBA.[7] This modification significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which are critical parameters in drug design.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a wide range of biologically active molecules.

-

Neuroleptic Agents: Its most cited application is in the preparation of new classes of neuroleptic agents, which are used to manage psychosis.[1] The tetrahydrothiophene core acts as a bioisostere for other ring systems, offering a novel chemical space for drug discovery.

-

Scaffold for Compound Libraries: In medicinal chemistry, the molecule serves as a template for creating libraries of related compounds. By systematically modifying the reactive sites (ketone, enolate, ester, sulfur), researchers can perform structure-activity relationship (SAR) studies to optimize a compound's therapeutic properties.

-

Intermediate for Complex Synthesis: The compound is a building block for more complex heterocyclic systems and natural product synthesis.[7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: The compound is classified as hazardous, known to cause skin and eye irritation, and may cause respiratory irritation.[2][9]

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage is under refrigeration at 2-8°C.[2]

| GHS Hazard Statements | Description | Source(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Conclusion

This compound is a versatile and highly valuable heterocyclic intermediate. Its straightforward synthesis via Dieckmann condensation and the diverse reactivity afforded by its keto-ester and sulfide functionalities make it an indispensable tool for synthetic and medicinal chemists. Its demonstrated utility in the development of novel pharmaceuticals, particularly neuroleptics, solidifies its importance for professionals engaged in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation therapeutics.

References

-

Mol-Instincts. Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. [Link]

-

LookChem. This compound. [Link]

-

ChemBK. This compound. [Link]

-

Synthonix. This compound - [M72480]. [Link]

-

HDH Instruments. methyl 4-oxothiane-3-carboxylate, min 97%, 1 gram. [Link]

-

ChemSrc. 4-Carbomethoxytetrahydro-3-thiophenone | CAS#:2689-68-1. [Link]

-

CAS Common Chemistry. 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester. [Link]

Sources

- 1. This compound | 2689-68-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Synthonix, Inc > Synthons > this compound - [M72480] [synthonix.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. benchchem.com [benchchem.com]

- 8. Buy Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 [smolecule.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth exploration of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1), a pivotal heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will dissect its fundamental physicochemical properties, elucidate its primary synthetic pathways with mechanistic insights, provide validated protocols for its characterization, and discuss its applications, particularly its role as a precursor for novel neuroleptic agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile building block.

Introduction: The Significance of the Tetrahydrothiophene Scaffold

The tetrahydrothiophene ring system is a privileged scaffold in medicinal chemistry. As a saturated sulfur-containing heterocycle, it serves as a stable, non-aromatic bioisostere for other five-membered rings, offering unique steric and electronic properties. Its derivatives are integral to the structure of various biologically active compounds. This compound is a particularly valuable derivative, combining a reactive β-ketoester functionality with the thiophane core. This arrangement makes it an exceptionally versatile starting material for constructing more complex molecular architectures, notably in the development of new therapeutic agents.[1][2] Its documented use in the synthesis of novel neuroleptic agents underscores its importance to the pharmaceutical industry.[1][2]

Physicochemical and Structural Properties

The identity and purity of a synthetic intermediate are paramount. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃S | [2][3] |

| Molecular Weight | 160.19 g/mol | [2][3][4] |

| CAS Number | 2689-68-1 | [1][3][5] |

| Appearance | Light yellow to beige crystalline solid | [2][3][6] |

| Melting Point | 29-38 °C | [2][3][6] |

| Boiling Point | 95 °C | [2][3] |

| Density (Predicted) | ~1.309 g/cm³ | [2][3] |

| Solubility | Soluble in Chloroform, Methylene Chloride | [1][2][3][6] |

| Storage Conditions | 2-8°C, protect from light | [2][3] |

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound is achieved via an intramolecular Dieckmann condensation. This reaction is a cornerstone of organic synthesis for creating five- and six-membered rings.

Causality of the Synthetic Strategy: The Dieckmann condensation is employed because it provides a high-yield pathway to cyclize a linear diester into a cyclic β-ketoester. The choice of a strong base, such as sodium methoxide (NaOMe), is critical. The methoxide ion deprotonates the carbon alpha to one of the ester carbonyls, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming the five-membered ring. Subsequent acidification and workup yield the final product. The entire process is a thermodynamically favorable ring-closing reaction.

The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

1. Preparation of Sodium Methoxide Solution:

-

Action: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), carefully add sodium metal (25.3 g, 1.1 mol) in portions to 190 mL of absolute methanol.[6]

-

Scientist's Note: This is an exothermic reaction. Control the rate of addition to maintain a manageable temperature. The product of this reaction is sodium methoxide, the essential base for the subsequent cyclization.

2. Dieckmann Condensation:

-

Action: To the resulting sodium methoxide solution, add Dimethyl 3-thiaadipate (the product of Michael addition between methyl acrylate and methyl thioglycolate) dropwise at the boiling point of methanol.[1][6]

-

Action: Heat the reaction mixture under reflux for 45-60 minutes.

-

Scientist's Note: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Action: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing 500 mL of ice and 300 mL of water.[1][6]

-

Action: Acidify the aqueous mixture with concentrated HCl (approx. 100 mL) until the pH is acidic. The product will precipitate as an oil.[6]

-

Scientist's Note: Acidification neutralizes the excess base and protonates the enolate intermediate, causing the product to become less water-soluble and separate from the aqueous phase.

4. Extraction and Purification:

-

Action: Extract the aqueous phase three times with 100 mL portions of methylene chloride.[1][6]

-

Action: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Action: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be a crystalline solid.

-

Scientist's Note: Methylene chloride is an effective solvent for extracting the product. Drying over sodium sulfate is crucial to remove residual water, which can interfere with crystallization. An 81% yield of light beige crystals has been reported.[1][6]

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The β-ketoester functionality of this molecule leads to significant keto-enol tautomerism, an important feature to recognize during spectroscopic analysis.

Caption: Logical workflow for the analytical validation of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data, which serves as a benchmark for product validation.

| Analysis Type | Data | Interpretation & Source(s) |

| ¹H NMR (CDCl₃) | δ 10.93 (s, 1H), 3.81 (t, 2H), 3.78 (s, 3H), 3.75 (t, 2H) | The singlet at 10.93 ppm is characteristic of the enolic proton, confirming tautomerism. The singlet at 3.78 ppm corresponds to the methyl ester protons. The two triplets represent the methylene protons of the thiophane ring.[6] |

| ¹³C NMR (CDCl₃) | δ 172.43, 169.55, 99.21, 51.63, 38.03, 31.40 | Peaks at 172.43 and 169.55 ppm correspond to the carbonyl carbons of the ketone and ester. The peak at 99.21 ppm is indicative of the enolic carbon.[6] |

| ESI-MS | m/z 183.01 [M+Na]⁺ | This confirms the molecular weight of the compound (160.19 g/mol ) via the formation of a sodium adduct.[6] |

| TLC | Rf = 0.75 (Benzene:Methanol:Acetic Acid = 45:8:4) | Provides a quick and reliable method to assess the purity of the final product and monitor reaction progress.[1][6] |

Experimental Protocol: Product Validation

1. Thin Layer Chromatography (TLC) for Purity Assessment:

-

Action: Prepare a TLC developing chamber with a solvent system of Benzene:Methanol:Acetic Acid (45:8:4).

-

Action: Dissolve a small sample of the synthesized product in methylene chloride and spot it on a silica gel TLC plate.

-

Action: Develop the plate, dry it, and visualize the spots under UV light or by staining (e.g., with potassium permanganate).

-

Validation: A single spot with an Rf value of approximately 0.75 indicates a pure compound.[1][6]

2. NMR and MS for Structural Confirmation:

-

Action: Prepare a sample by dissolving ~10-20 mg of the product in deuterated chloroform (CDCl₃).

-

Action: Acquire ¹H and ¹³C NMR spectra.

-

Action: Prepare a dilute solution of the product in methanol for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

-

Validation: The acquired spectra must match the reference data provided in the table above to confirm the chemical identity of the synthesized product.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its primary utility lies in its capacity to be elaborated into more complex, biologically active molecules.

-

Precursor to Neuroleptic Agents: The most cited application is its use in the preparation of new classes of neuroleptic (antipsychotic) agents.[1][2] The β-ketoester moiety allows for facile reactions, such as alkylations, condensations with amines, and other transformations to build diverse heterocyclic systems.

-

Thieno[3,4-d]pyrimidine Synthesis: It serves as a starting material for thieno[3,4-d]pyrimidines, a class of compounds investigated for various pharmacological activities.[3]

-

General Synthetic Utility: As a β-ketoester, it is a versatile substrate for a wide range of organic reactions, including Knoevenagel condensations, Hantzsch-type reactions, and as a precursor to pyrazoles and other heterocycles, making it a valuable tool for combinatorial chemistry and library synthesis.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[5][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or water spray.[5]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.[3][5] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.

References

-

This compound. (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

-

Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]

-

Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 7, 2026, from [Link]

-

Methyl 4-oxotetrahydrofuran-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 2689-68-1 [chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. This compound - [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Foreword: Decoding a Versatile Heterocycle

Methyl 4-oxotetrahydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, represents a class of molecules that are pivotal as intermediates in the synthesis of pharmaceuticals, notably in the development of novel neuroleptic agents.[1] Its unique structural arrangement, featuring a tetrahydrothiophene ring, a ketone, and a β-positioned methyl ester, presents a fascinating case for structural elucidation. This guide provides an in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound, moving beyond a mere recitation of techniques to a nuanced discussion of why certain methods are chosen and how the resulting data are interpreted. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all the while considering the pivotal role of keto-enol tautomerism in the chemical behavior of this molecule.

The Subject Molecule: Physicochemical Properties and Synthesis

Before delving into the spectroscopic analysis, it is essential to have a foundational understanding of the molecule .

-

IUPAC Name: this compound

-

CAS Number: 2689-68-1[2]

-

Molecular Formula: C₆H₈O₃S[3]

-

Molecular Weight: 160.19 g/mol [2]

-

Appearance: Light beige to yellowish-white crystalline solid[2]

The synthesis of this compound is typically achieved through a Dieckmann-type cyclization of a diester, such as dimethyl 3-thiaadipate. The process generally involves the use of a strong base, like sodium methoxide, to facilitate the intramolecular condensation, followed by acidification to yield the target β-keto ester.[2]

Exemplary Synthetic Protocol

A common synthetic route involves the reaction of methyl acrylate with methyl thioglycolate, followed by cyclization.[3]

-

Step 1: Michael Addition: Methyl acrylate is slowly added to a solution of methyl thioglycolate and a catalytic amount of a base like piperidine. The reaction mixture is stirred, and then excess reactants are removed under vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propanoate.

-

Step 2: Dieckmann Cyclization: The resulting diester is then treated with a strong base, such as sodium methoxide in a suitable solvent like toluene, at elevated temperatures. This promotes an intramolecular Claisen condensation to form the five-membered ring.

-

Step 3: Workup and Purification: The reaction mixture is cooled, and the resulting salt of the β-keto ester is acidified. The product is then extracted with an organic solvent, and the organic phase is concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound.[3]

The presence of both tautomers can often be observed and quantified using spectroscopic techniques, particularly NMR.

Spectroscopic Deep Dive: Unraveling the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms within the molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the reported ¹H NMR spectrum in CDCl₃ shows the following key signals:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 10.93 | Singlet | 1H | Enolic -OH |

| 3.81 | Triplet | 2H | -CH₂-S- |

| 3.78 | Singlet | 3H | -OCH₃ |

| 3.75 | Triplet | 2H | -CH₂-CO- |

Source: ChemicalBook, 2023 [2] Interpretation and Rationale:

-

The Downfield Singlet (δ 10.93): The appearance of a signal far downfield is highly characteristic of an enolic hydroxyl proton. Its singlet nature indicates no coupling to adjacent protons. The significant deshielding is due to the proton being part of a strong intramolecular hydrogen bond with the ester carbonyl group. This observation is a strong indicator that in a non-polar solvent like CDCl₃, the enol form is significantly present.

-

The Methoxy Singlet (δ 3.78): This singlet, integrating to three protons, is characteristic of the methyl ester group. Its chemical shift is in the expected range for protons on a carbon adjacent to an oxygen atom.

-

The Methylene Triplets (δ 3.81 and 3.75): These two triplets, each integrating to two protons, correspond to the two methylene groups in the tetrahydrothiophene ring. The triplet at δ 3.81 is assigned to the methylene group adjacent to the sulfur atom (-S-CH₂-), as sulfur is less electronegative than the carbonyl group, resulting in a slightly more shielded environment compared to the other methylene group. The triplet at δ 3.75 is assigned to the methylene group adjacent to the ketone carbonyl (-CO-CH₂-). The triplet splitting pattern arises from coupling to the adjacent methylene group. The small coupling constant (J = 3 Hz) is consistent with the geometry of the five-membered ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The reported spectrum in CDCl₃ shows the following signals:

| Chemical Shift (δ) (ppm) | Assignment |

| 172.43 | Ester Carbonyl (C=O) |

| 169.55 | Enolic Carbon (C=O) |

| 99.21 | Enolic Carbon (C-OH) |

| 51.63 | Methoxy Carbon (-OCH₃) |

| 38.03 | Methylene Carbon (-CH₂-S-) |

| 31.40 | Methylene Carbon (-CH₂-CO-) |

Source: ChemicalBook, 2023 [2] Interpretation and Rationale:

-

Carbonyl Carbons (δ 172.43 and 169.55): The presence of two signals in the carbonyl region is another strong piece of evidence for the existence of the enol tautomer. The signal at δ 172.43 is assigned to the ester carbonyl, while the signal at δ 169.55 is assigned to the enolic carbon that was formerly the ketone.

-

Enolic Carbons (δ 99.21): This upfield signal for a carbon involved in a double bond is characteristic of the enolic carbon bearing the hydroxyl group.

-

Methoxy Carbon (δ 51.63): This signal is in the typical range for a methyl group attached to an oxygen atom.

-

Methylene Carbons (δ 38.03 and 31.40): These signals correspond to the two methylene groups in the ring. The carbon adjacent to the sulfur atom appears at a slightly lower field (δ 38.03) compared to the carbon adjacent to the carbonyl group (δ 31.40).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

ESI is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation. The reported ESI-MS data shows a prominent peak at m/z 183.01 [M+Na]⁺ . [2] Interpretation:

This result confirms the molecular weight of the compound. The molecular weight of C₆H₈O₃S is 160.19 g/mol . The observed ion corresponds to the molecule adducted with a sodium ion (160.19 + 22.99 ≈ 183.18), which is a very common occurrence in ESI-MS.

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

-

McLafferty Rearrangement: While less likely in this specific cyclic structure, rearrangements involving hydrogen transfer can also occur.

-

Loss of Small Molecules: The loss of stable neutral molecules such as CO, H₂O, and fragments from the ester group are expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are expected in the carbonyl and hydroxyl regions.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H (enol) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1650 | C=O (ketone, conjugated) | Stretching |

| ~1610 | C=C (enol) | Stretching |

| ~1200 | C-O (ester) | Stretching |

Interpretation and Rationale:

-

Hydroxyl Stretch: A broad absorption around 3400 cm⁻¹ would be indicative of the O-H stretching vibration of the enol tautomer, broadened by hydrogen bonding.

-

Carbonyl Stretches: The presence of two distinct carbonyl absorptions would be expected. The ester carbonyl should appear at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl (~1650 cm⁻¹). The ketone's absorption is at a lower frequency due to its conjugation with the enol double bond, which weakens the C=O bond.

-

Alkene Stretch: A peak around 1610 cm⁻¹ would correspond to the C=C double bond of the enol form.

-

C-O Stretch: A strong absorption in the fingerprint region around 1200 cm⁻¹ is characteristic of the C-O stretching of the ester group.

Conclusion: A Cohesive Structural Picture

The structural elucidation of this compound is a prime example of the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule and offer definitive evidence for the significant presence of the enol tautomer in non-polar solvents. Mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation patterns. Infrared spectroscopy corroborates the presence of the key functional groups and also supports the keto-enol equilibrium. By carefully integrating the data from these complementary techniques, we can confidently and unequivocally assign the structure of this important synthetic intermediate. This systematic approach, grounded in the fundamental principles of spectroscopy and chemical reactivity, is the cornerstone of modern chemical research and development.

Safety and Handling

This compound is classified as an irritant. [3]It is irritating to the eyes, respiratory system, and skin. [3]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [3]

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. Retrieved from [Link]

-

ResearchGate. (2011, February). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved from [Link]

- Tan, C., Liu, X., & Du, H. (2019). Synthesis of 3-keto-4-carbomethoxy-2,5-tetrahydrothiophene. Revue Roumaine de Chimie, 64(3), 271-276. [No direct link available, referenced in ChemicalBook]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate in the development of novel pharmaceutical agents.[1][2] Its structural complexity, characterized by the presence of a β-keto ester system within a thiophane ring, gives rise to fascinating spectroscopic properties, most notably a pronounced keto-enol tautomerism. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification, characterization, and quality control. We will delve into the nuances of NMR, IR, and Mass Spectrometry data, explaining not just the results, but the underlying chemical principles and the rationale behind the analytical methodologies.

Molecular Structure and Tautomerism

The nominal structure of this compound is the keto form. However, a crucial aspect of its chemistry, which dictates its spectroscopic signature, is its existence in a state of equilibrium with its enol tautomer, Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate. The presence of an acidic α-proton between two carbonyl groups facilitates this rapid interconversion. Spectroscopic evidence, particularly from NMR, strongly indicates that the enol form is the predominant species in solution.

Diagram: Keto-Enol Tautomerism

Caption: Simplified synthesis and quality control workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a chemical identity dominated by its enol tautomer in solution. ¹H and ¹³C NMR provide definitive structural proof, highlighting the characteristic enolic proton and sp² carbon signals. Infrared spectroscopy corroborates this finding by identifying the key functional groups associated with the enol form, particularly the hydrogen-bonded hydroxyl and the conjugated ester carbonyl. Finally, mass spectrometry confirms the expected molecular weight. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. A crucial aspect of its chemistry is the existence of a keto-enol tautomerism, which profoundly influences its NMR spectra. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of both the keto and enol forms of this compound, offering insights into spectral assignments, coupling constants, and the dynamic equilibrium between the two tautomers. This document serves as a comprehensive resource for scientists working with this and related molecules, facilitating accurate spectral interpretation and characterization.

Introduction: The Structural Duality of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of novel therapeutic agents. Its structure, featuring a β-keto ester system within a five-membered sulfur-containing ring, gives rise to a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and concentration. Understanding this tautomerism is paramount for the accurate interpretation of its spectroscopic data and for predicting its reactivity in chemical transformations. NMR spectroscopy provides a powerful means to study this equilibrium, as the distinct chemical environments of the nuclei in each tautomer give rise to separate sets of signals.

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to both the keto and enol tautomers. The relative integration of these signals can be used to determine the equilibrium ratio of the two forms under the given analytical conditions.

The Enol Tautomer

The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. The ¹H NMR spectrum of the enol tautomer of this compound in CDCl₃ has been reported with the following signals[1]:

-

δ 10.93 (s, 1H) : This downfield singlet is characteristic of the enolic hydroxyl proton, which is involved in strong intramolecular hydrogen bonding with the ester carbonyl group.

-

δ 3.81 (t, J = 3 Hz, 2H) : This triplet corresponds to the methylene protons at the C5 position of the tetrahydrothiophene ring.

-

δ 3.78 (s, 3H) : This sharp singlet is assigned to the methyl protons of the ester group.

-

δ 3.75 (t, J = 3 Hz, 2H) : This triplet is attributed to the methylene protons at the C2 position of the ring.

The Keto Tautomer (Predicted)

While less documented, the signals for the keto tautomer can be predicted based on the known chemical shifts of similar tetrahydrothiophene derivatives. The spectrum is expected to show more complex splitting patterns due to the presence of a chiral center at C3.

-

δ 3.75-3.90 (m, 1H) : The methine proton at the C3 position is expected to appear as a multiplet.

-

δ 3.74 (s, 3H) : The methyl ester protons will likely appear as a singlet, similar to the enol form.

-

δ 3.20-3.40 (m, 2H) : The methylene protons at the C2 position, adjacent to the sulfur atom and the chiral center, are diastereotopic and will likely appear as a complex multiplet.

-

δ 2.80-3.00 (m, 2H) : The methylene protons at the C5 position, adjacent to the sulfur atom, are also expected to be a multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear distinction between the keto and enol forms, particularly in the chemical shifts of the carbonyl and olefinic carbons.

The Enol Tautomer

The reported ¹³C NMR data for the enol form in CDCl₃ is as follows[1]:

-

δ 172.43 : Attributed to the ester carbonyl carbon (C=O).

-

δ 169.55 : Assigned to the enolic carbon at the C4 position (C-OH).

-

δ 99.21 : Corresponds to the carbon at the C3 position, which is part of the double bond.

-

δ 51.63 : The chemical shift of the methyl carbon of the ester group.

-

δ 38.03 : Assigned to the C5 methylene carbon.

-

δ 31.40 : Corresponds to the C2 methylene carbon.

The Keto Tautomer (Predicted)

The predicted ¹³C NMR spectrum for the keto tautomer would feature a ketone carbonyl signal at a much lower field.

-

δ ~205-215 : The ketone carbonyl carbon at C4.

-

δ ~170 : The ester carbonyl carbon.

-

δ ~55-65 : The methine carbon at C3.

-

δ ~52 : The methyl ester carbon.

-

δ ~35-45 : The methylene carbon at C5.

-

δ ~30-40 : The methylene carbon at C2.

Summary of NMR Data

Table 1: ¹H NMR Data for this compound Tautomers

| Proton Assignment | Enol Form (CDCl₃)[1] | Keto Form (Predicted) |

| Enolic OH | 10.93 ppm (s, 1H) | - |

| C3-H | - | 3.75-3.90 ppm (m, 1H) |

| OCH₃ | 3.78 ppm (s, 3H) | 3.74 ppm (s, 3H) |

| C5-H₂ | 3.81 ppm (t, J=3 Hz, 2H) | 2.80-3.00 ppm (m, 2H) |

| C2-H₂ | 3.75 ppm (t, J=3 Hz, 2H) | 3.20-3.40 ppm (m, 2H) |

Table 2: ¹³C NMR Data for this compound Tautomers

| Carbon Assignment | Enol Form (CDCl₃)[1] | Keto Form (Predicted) |

| C4 (Ketone) | - | ~205-215 ppm |

| Ester C=O | 172.43 ppm | ~170 ppm |

| C4 (Enol) | 169.55 ppm | - |

| C3 (Enol) | 99.21 ppm | - |

| C3 (Keto) | - | ~55-65 ppm |

| OCH₃ | 51.63 ppm | ~52 ppm |

| C5 | 38.03 ppm | ~35-45 ppm |

| C2 | 31.40 ppm | ~30-40 ppm |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fundamentally shaped by the keto-enol tautomerism inherent to its β-keto ester structure. This guide has provided a detailed analysis of the expected and reported spectral features of both tautomers. A thorough understanding of these spectroscopic characteristics is essential for researchers in synthetic and medicinal chemistry to unambiguously identify the compound, assess its purity, and gain insights into its chemical behavior. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar molecules, ensuring reliable and reproducible results in research and development settings.

References

Sources

Reactivity and stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a β-keto ester integrated into a thiolane ring, its unique structural arrangement confers a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's core chemical characteristics, exploring its synthesis, the interplay of its functional groups, and its stability under various conditions. We delve into the critical keto-enol tautomerism that governs its behavior, detail key synthetic transformations, and discuss potential degradation pathways. This document serves as a technical resource for scientists leveraging this scaffold in the design and development of novel chemical entities, particularly in the pharmaceutical industry.

Core Molecular Structure and Physicochemical Properties

This compound, with CAS number 2689-68-1, is a bifunctional molecule featuring a five-membered saturated sulfur-containing ring (tetrahydrothiophene or thiolane), a ketone at the 4-position, and a methyl ester at the 3-position.[1] This arrangement classifies it as a β-keto ester, a functionality renowned for its synthetic utility.

The sulfur heteroatom introduces specific electronic and steric properties, distinguishing it from its oxygen-containing analog, methyl 4-oxotetrahydrofuran-3-carboxylate.[2][3] The thiolane ring's geometry and the sulfur atom's ability to engage in various oxidation states are central to its chemical behavior.

Caption: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol: Dieckmann Condensation

This protocol is synthesized from established methodologies and serves as a representative example. [1][4] Objective: To synthesize this compound from a diester precursor.

Materials:

-

Dimethyl 3-thiaadipate (or similar precursor)

-

Sodium metal

-

Anhydrous Methanol

-

Toluene

-

Concentrated HCl

-

Methylene Chloride

-

Sodium Sulfate (anhydrous)

-

Ice

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.1 mol eq.) in portions to anhydrous methanol to prepare the sodium methoxide base.

-

Reaction Setup: To the freshly prepared methoxide solution, add the precursor diester (1.0 mol eq.) dropwise at reflux temperature. [1][4]3. Cyclization: Heat the reaction mixture under reflux for approximately 45-60 minutes to drive the intramolecular condensation.

-

Quenching and Neutralization: Cool the mixture in an ice bath and pour it onto a mixture of ice and water. Carefully acidify the aqueous solution with concentrated HCl until the pH is acidic, causing the product to precipitate. [1]5. Extraction: Extract the aqueous phase three times with methylene chloride.

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product, typically pale beige crystals, can be further purified by recrystallization if necessary. A yield of approximately 80-81% can be expected. [1][4]

Reactivity Profile: A Trifecta of Functionality

The molecule's reactivity is dominated by the interplay between the ketone, the ester, and the sulfur atom. The β-keto ester moiety is the most significant functional group.

Caption: Major sites of reactivity on the molecule.

Keto-Enol Tautomerism

Like all β-keto esters, this compound exists in equilibrium between its keto and enol forms. [5]This tautomerism is fundamental to its reactivity, as the enol form and its corresponding enolate anion are key nucleophilic intermediates. [6]

Sources

- 1. This compound | 2689-68-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-oxotetrahydrofuran-3-carboxylate [myskinrecipes.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Thermal Stability of Sulfur-Containing Heterocycles

Introduction: The Critical Role of Thermal Stability in Drug Development and Materials Science

Sulfur-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique stereoelectronic properties, conferred by the presence of the sulfur heteroatom, make them indispensable in modern chemistry. From the blockbuster antiplatelet agent clopidogrel (a thiophene derivative) to the indispensable vitamin thiamine with its core thiazole ring, and the versatile 1,3,4-thiadiazole moiety in various therapeutic agents, these structures are ubiquitous.[1][2] The efficacy and safety of these molecules, however, are not solely dependent on their pharmacological activity. Their thermal stability—the ability to resist decomposition under heat—is a critical parameter that dictates their shelf-life, formulation strategies, and ultimately, their viability as commercial products.[3][4] This guide provides a comprehensive technical overview of the principles governing the thermal stability of key sulfur-containing heterocycles, with a focus on thiophene, thiazole, and thiadiazole, for researchers, scientists, and drug development professionals.

Core Principles Governing Thermal Stability

The thermal stability of a molecule is intrinsically linked to its chemical structure. For sulfur-containing heterocycles, several key factors dictate their resilience to thermal degradation:

-

Aromaticity: Aromatic compounds, characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons, exhibit enhanced stability compared to their non-aromatic counterparts. This "aromatic stabilization energy" contributes significantly to the overall thermodynamic stability of the molecule, making it more resistant to heat-induced decomposition. Thiophene, with its 6π-electron system, is considered aromatic, which is a major contributor to its notable thermal stability.[5] Thiazole and thiadiazole also possess aromatic character.[6][7]

-

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific chemical bond. Bonds with higher dissociation energies are more resistant to cleavage at elevated temperatures. In sulfur-containing heterocycles, the strengths of the carbon-sulfur (C-S), carbon-carbon (C-C), carbon-nitrogen (C-N), and nitrogen-nitrogen (N-N) bonds are critical determinants of thermal stability. The C-S bond is generally weaker than the C-C bond, making it a potential initiation site for thermal decomposition.[8]

-

Ring Strain: The deviation of bond angles within a cyclic system from their ideal values can induce ring strain, which can lower the overall stability of the molecule and make it more susceptible to thermal decomposition. Five-membered rings like thiophene, thiazole, and thiadiazole have inherent angle strain, but their aromaticity generally compensates for this.

-

Presence of Heteroatoms: The number and position of additional heteroatoms, such as nitrogen in thiazoles and thiadiazoles, can significantly influence thermal stability. Nitrogen atoms can alter the electron distribution within the ring and introduce weaker N-N or C-N bonds compared to the C-C bonds in thiophene.

Caption: Key molecular features influencing the thermal stability of sulfur-containing heterocycles.

Comparative Thermal Stability of Thiophene, Thiazole, and Thiadiazole

A direct, quantitative comparison of the thermal stability of these parent heterocycles is challenging due to a lack of standardized data. However, by synthesizing information from studies on the parent compounds and their derivatives, a qualitative and semi-quantitative picture emerges.

| Heterocycle | General Thermal Stability | Onset of Decomposition (°C) (Approximate Range) | Key Structural Features Influencing Stability |

| Thiophene | High | > 400 | Highly aromatic, relatively strong C-C and C-S bonds within the ring.[9] |

| Thiazole | Moderate to High | 250 - 350 (estimated for derivatives) | Aromatic, but the introduction of a C=N bond and a C-N bond alters electron distribution.[10][11] |

| Thiadiazole | Moderate | 200 - 300 (estimated for derivatives) | Aromatic, but contains a weaker N-N bond (in some isomers) or a higher nitrogen content, which can be a point of initial decomposition.[12][13] |

Thiophene is generally the most thermally stable of the three, a direct consequence of its high degree of aromaticity and the absence of weaker N-N bonds.[5] The thermal decomposition of thiazole and its derivatives often initiates at lower temperatures compared to thiophenes. The presence of the nitrogen atom alters the electronic landscape of the ring and can provide alternative, lower-energy decomposition pathways.[14] Thiadiazoles , with two nitrogen atoms, are typically the least thermally stable of this trio. The specific isomer of thiadiazole is also a critical factor. For instance, 1,2,4-thiadiazoles are generally stable due to the aromatic nature of the ring.[8] However, the presence of an N-N bond in isomers like 1,2,3-thiadiazole would be expected to significantly lower the decomposition temperature.

Decomposition Pathways and Mechanisms

The thermal decomposition of sulfur-containing heterocycles can proceed through various complex radical-mediated pathways.

Thiophene Pyrolysis: Computational and experimental studies have shown that the unimolecular pyrolysis of thiophene does not typically start with the weaker C-S bond cleavage. Instead, it is primarily initiated by hydrogen migrations within the ring, leading to the formation of thioketenes and other reactive intermediates.[3] The major products of thiophene pyrolysis are often thioketene (SC₂H₂) and ethyne (C₂H₂).[3]

Caption: A simplified representation of the unimolecular pyrolysis pathway of thiophene.

Thiazole and Thiadiazole Decomposition: The decomposition of nitrogen-containing sulfur heterocycles is often more complex. The presence of nitrogen atoms provides additional sites for bond cleavage and rearrangement. For substituted thiazoles, decomposition can be initiated by the loss of substituents, followed by ring fragmentation.[14] In the case of thiadiazoles, particularly those with amino groups, the decomposition can involve the evolution of gases like ammonia (NH₃), carbon dioxide (CO₂), and sulfur dioxide (SO₂).[3][12] The decomposition mechanism is often initiated by a radical mechanism involving the cleavage of the weakest bonds in the molecule.[4]

Experimental Protocols for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two primary techniques for evaluating the thermal stability of chemical compounds.[3][15]

Caption: A typical experimental workflow for the thermal analysis of sulfur-containing heterocycles.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is the most direct method for determining the onset of decomposition.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the heterocyclic compound into a clean, inert TGA pan (e.g., alumina or platinum).[17]

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas, typically nitrogen for pyrolysis studies, at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[17]

-

Program the temperature to ramp from ambient to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[18]

-

-

Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition (Tonset) is a key parameter and is often determined as the temperature at which a 5% mass loss occurs.[9]

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).[18]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It provides information on thermal events such as melting, crystallization, and decomposition.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[17]

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set a nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Program a heat-cool-heat cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[17]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

The DSC thermogram will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events.

-

Melting is observed as an endothermic peak, and the peak temperature is the melting point (Tm).[19]

-

Decomposition is often an exothermic process and can be observed as a broad, irregular peak at higher temperatures.

-

Conclusion: A Foundation for Rational Design and Development

Understanding the thermal stability of sulfur-containing heterocycles is paramount for their successful application in pharmaceuticals and materials science. While thiophene stands out for its high thermal resilience due to its robust aromaticity, thiazoles and thiadiazoles, while still possessing considerable stability, offer a more nuanced picture where the number and position of nitrogen atoms play a crucial role. By employing standard thermal analysis techniques like TGA and DSC, researchers can quantitatively assess the thermal stability of these vital chemical entities. This knowledge enables the rational design of more stable molecules, the development of robust formulations, and the confident prediction of material performance, ultimately accelerating the journey from laboratory discovery to real-world application.

References

- Silva, M. D. R., et al. (2022). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.

- D'Ars de Figueiredo Jr., J. C., et al. (2005). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals.

- Surov, A. O., et al. (2015).

- D'Ars de Figueiredo Jr., J. C., et al. (2005). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals.

- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar.

- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.

- Surov, A. O., et al. (2025). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices.

- Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Infinita Lab.

- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers. Benchchem.

- Squarespace. (n.d.). Type (ASTM, ISO) Standard # Title ASTM - D3418. Squarespace.

- PerkinElmer, Inc. (2013). Thermogravimetric Analysis (TGA) A Beginner's Guide. S4Science.

- PubMed Central. (n.d.). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central.

- PubMed Central. (n.d.).

- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.

- ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives.

- ISRES. (2021). 174 Thiadiazoles and Their Properties. ISRES.

- Chemistry Stack Exchange. (2014). Combustion of thiazole. Chemistry Stack Exchange.

- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek.

- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.).

- Eurolab. (n.d.).

- MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.

- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.

- Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.

- Torontech. (2025).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Applied Technical Services. (n.d.). ASTM D3418. Applied Technical Services.

- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.

- Wikipedia. (n.d.). Thiazole. Wikipedia.

- PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central.

- Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.

- MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

- YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.

- JOCPR. (2014).

- PubMed Central. (2024).

- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- PubMed Central. (n.d.).

- ChemicalBook. (n.d.). Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- ResearchGate. (2025). (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.

- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

Sources